molecular formula C20H26N4O4 B6083851 [5-(1,3-benzodioxol-5-yloxymethyl)-1H-pyrazol-3-yl]-[3-(diethylamino)pyrrolidin-1-yl]methanone

[5-(1,3-benzodioxol-5-yloxymethyl)-1H-pyrazol-3-yl]-[3-(diethylamino)pyrrolidin-1-yl]methanone

Cat. No.: B6083851
M. Wt: 386.4 g/mol
InChI Key: PHAHHWGFBXVRNG-UHFFFAOYSA-N
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Description

[5-(1,3-benzodioxol-5-yloxymethyl)-1H-pyrazol-3-yl]-[3-(diethylamino)pyrrolidin-1-yl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxole moiety, a pyrazole ring, and a pyrrolidine group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(1,3-benzodioxol-5-yloxymethyl)-1H-pyrazol-3-yl]-[3-(diethylamino)pyrrolidin-1-yl]methanone typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form the benzodioxole ring.

    Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-dicarbonyl compound under reflux conditions.

    Coupling Reactions: The benzodioxole and pyrazole intermediates are then coupled using a suitable linker, such as a halomethyl compound, under basic conditions.

    Formation of the Pyrrolidine Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the pyrazole ring, potentially converting it to a pyrazoline derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methylene bridge connecting the benzodioxole and pyrazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Diethylamine, sodium methoxide (NaOMe).

Major Products

    Oxidation Products: Quinone derivatives.

    Reduction Products: Pyrazoline derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions and receptor binding due to its diverse functional groups.

Medicine

Potential medicinal applications include the development of new pharmaceuticals targeting specific enzymes or receptors. Its structure suggests possible activity as an anti-inflammatory or anticancer agent.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [5-(1,3-benzodioxol-5-yloxymethyl)-1H-pyrazol-3-yl]-[3-(diethylamino)pyrrolidin-1-yl]methanone involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole moiety may interact with aromatic residues in proteins, while the pyrazole ring can form hydrogen bonds with active site residues. The pyrrolidine group may enhance the compound’s binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • [5-(1,3-benzodioxol-5-yloxymethyl)-1H-pyrazol-3-yl]-[3-(methylamino)pyrrolidin-1-yl]methanone
  • [5-(1,3-benzodioxol-5-yloxymethyl)-1H-pyrazol-3-yl]-[3-(ethylamino)pyrrolidin-1-yl]methanone

Uniqueness

The unique combination of the benzodioxole, pyrazole, and pyrrolidine groups in [5-(1,3-benzodioxol-5-yloxymethyl)-1H-pyrazol-3-yl]-[3-(diethylamino)pyrrolidin-1-yl]methanone sets it apart from similar compounds

Properties

IUPAC Name

[5-(1,3-benzodioxol-5-yloxymethyl)-1H-pyrazol-3-yl]-[3-(diethylamino)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4/c1-3-23(4-2)15-7-8-24(11-15)20(25)17-9-14(21-22-17)12-26-16-5-6-18-19(10-16)28-13-27-18/h5-6,9-10,15H,3-4,7-8,11-13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHAHHWGFBXVRNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1CCN(C1)C(=O)C2=NNC(=C2)COC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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